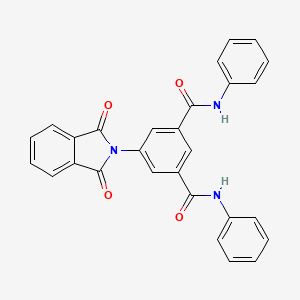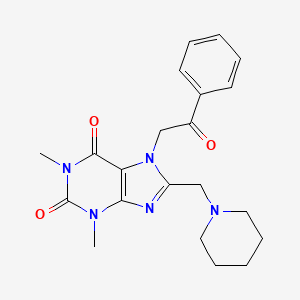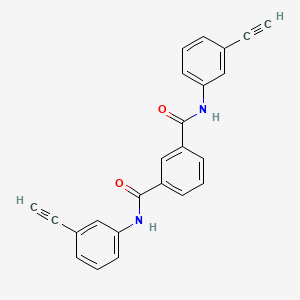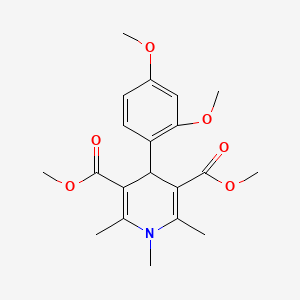
5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N'-diphenylisophthalamide
Vue d'ensemble
Description
The compound “5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N’-diphenylisophthalamide” is a complex organic molecule. It contains an isoindole group, which is a polycyclic compound made up of two fused rings, a benzene ring and a pyrrole ring. The molecule also contains amide groups, which are common in various types of bioactive molecules, including many drugs .
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry. These techniques can provide information about the types of bonds and functional groups present in the molecule .Chemical Reactions Analysis
The chemical reactivity of a compound is determined by its functional groups. Amides, for example, can participate in a variety of reactions, including hydrolysis and condensation .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and stability can be determined through experimental testing. These properties are influenced by the molecular structure and functional groups present in the compound .Mécanisme D'action
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is handled and used. Material safety data sheets (MSDS) provide information on the potential hazards of a compound, including health effects, fire hazards, reactivity, and first aid measures .
Orientations Futures
Propriétés
IUPAC Name |
5-(1,3-dioxoisoindol-2-yl)-1-N,3-N-diphenylbenzene-1,3-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19N3O4/c32-25(29-20-9-3-1-4-10-20)18-15-19(26(33)30-21-11-5-2-6-12-21)17-22(16-18)31-27(34)23-13-7-8-14-24(23)28(31)35/h1-17H,(H,29,32)(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDKPAAPISRWCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)N3C(=O)C4=CC=CC=C4C3=O)C(=O)NC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,3-dimethyl-8-[(4-phenyl-1-piperazinyl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3449578.png)

![5-[(4-chlorophenyl)sulfonyl]-N,N-diethyl-2-methylbenzenesulfonamide](/img/structure/B3449592.png)
![2-chloro-5-{[(4-methoxyphenyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide](/img/structure/B3449596.png)
![N-(4-bromophenyl)-5-[(4-chlorophenyl)sulfonyl]-2-methylbenzenesulfonamide](/img/structure/B3449601.png)
![5-[(4-chlorophenyl)sulfonyl]-2-methyl-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B3449609.png)
![3-[({3-[(4-chlorophenyl)sulfonyl]-2,5-dimethylphenyl}sulfonyl)amino]benzoic acid](/img/structure/B3449614.png)
![3-[(4-chlorophenyl)sulfonyl]-N-(3-fluorophenyl)-2,5-dimethylbenzenesulfonamide](/img/structure/B3449619.png)
![(4-bromophenyl)[4-methyl-3-(4-morpholinylsulfonyl)phenyl]methanone](/img/structure/B3449621.png)
![[4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]malononitrile](/img/structure/B3449636.png)
![N-(2,3-dimethylphenyl)-2-(4-{[(2,3-dimethylphenyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B3449645.png)

